molecular formula C12H15F2N B13196585 2-Cyclohexyl-4,5-difluoroaniline

2-Cyclohexyl-4,5-difluoroaniline

Cat. No.: B13196585
M. Wt: 211.25 g/mol
InChI Key: KEAUPWXHBLCAOY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5-difluoroaniline is a fluorinated aniline derivative intended for research and development use only. This compound is characterized by a cyclohexyl group attached to a difluoro-substituted aniline ring, a structure known to be valuable in advanced chemical synthesis. The incorporation of fluorine atoms is a strategic approach in medicinal chemistry, as it can significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability, thereby modulating its biological activity . While specific studies on this compound are not extensively published, research on highly similar N-cyclohexyl difluoroaniline compounds reveals significant potential in neuroscience. Structurally analogous compounds have been identified as key intermediates in the development of positive modulators for KCa2.2 (SK) ion channels . These channels are crucial for the normal firing patterns of cerebellar Purkinje cells, and their potentiation has emerged as a promising therapeutic strategy for treating neurological conditions such as spinocerebellar ataxia type 2 (SCA2) . As a building block, this compound offers researchers a versatile scaffold for constructing more complex molecules in drug discovery campaigns, particularly for targets where hydrophobic and electronegative interactions are critical. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-cyclohexyl-4,5-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-6-9(12(15)7-11(10)14)8-4-2-1-3-5-8/h6-8H,1-5,15H2

InChI Key

KEAUPWXHBLCAOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5-difluoroaniline typically involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield the desired aniline derivative . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or reduce any nitro groups present in intermediates.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

2-Cyclohexyl-4,5-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-Cyclohexyl-4,5-difluoroaniline and its analogs:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Cyclohexyl (bulky, hydrophobic) C₁₂H₁₅F₂N 217.25 (calculated) High steric hindrance; moderate electron withdrawal from fluorine
2-Ethynyl-4,5-difluoroaniline Ethynyl (linear, π-rich) C₈H₅F₂N 153.13 Enhanced reactivity due to ethynyl's sp-hybridized carbon; potential for cross-coupling reactions
2-Bromo-4,5-difluoroaniline Bromo (heavy atom) C₆H₄BrF₂N 223.01 Strong electron-withdrawing effect; bromine enables halogen-bonding or substitution reactions
Dinex (2-Cyclohexyl-4,6-dinitrophenol) Cyclohexyl + nitro groups C₁₂H₁₄N₂O₅ 266.25 Nitro groups increase electron withdrawal; phenol moiety enhances acidity (unrelated to aniline derivatives)

Solubility and Stability

  • Ethynyl and bromo analogs are more reactive, with bromo compounds prone to photodegradation unless stabilized .

Research Findings and Trends

  • Synthetic Utility : Ethynyl-substituted fluoroanilines are prioritized in medicinal chemistry for their versatility in forming carbon-carbon bonds .
  • Agrochemical Relevance: Dinex (a nitro-phenol analog) is historically used as a herbicide, though its nitro groups and phenol structure differ significantly from aniline derivatives .
  • Electronic Effects : Fluorine and bromine substituents in 4,5-difluoroanilines significantly alter Hammett constants, impacting reaction rates in nucleophilic aromatic substitution .

Biological Activity

2-Cyclohexyl-4,5-difluoroaniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms at the 4 and 5 positions of the aniline ring and a cyclohexyl group attached to the nitrogen atom. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C12H15F2N
  • Molecular Weight : 223.25 g/mol

Binding Affinity

Studies have shown that this compound interacts with several biological targets. Its binding affinity to enzymes and receptors is under investigation, which is essential for understanding its pharmacological properties.

Enzyme Inhibition Studies

A study on similar compounds indicated that fluorinated anilines can act as inhibitors for various enzymes. For instance, derivatives of difluoroanilines were shown to inhibit dihydrofolate reductase (DHFR) with significant potency:

CompoundIC50 (µM)Target
This compoundTBDTBD
Fluorinated Analog0.06DHFR

These findings suggest that structural modifications in aniline derivatives can lead to enhanced enzyme inhibition capabilities .

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have been explored in various studies. While specific data on this compound is sparse, related compounds have demonstrated moderate to strong antibacterial activity against pathogens such as E. coli and S. aureus. The presence of fluorine atoms often enhances lipophilicity, which can improve membrane penetration and bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions on the aromatic ring has been shown to increase potency against various biological targets.
  • Cyclohexyl Group : The bulky cyclohexyl substituent may influence the compound's interaction with biological macromolecules by providing steric hindrance or altering electronic properties.

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